Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

Organic Photovoltaics Non-Fullerene Acceptors Fused-Ring Electron Acceptors

For OPV R&D requiring nonlinear fused-ring electron acceptors (e.g., FTIC2), the 1,5-dibromo substitution pattern is essential for kinked molecular geometry. The 3,7-isomer yields linear geometry with inferior device performance. • FTIC2 (1,5-derived) delivers 11.7% PCE vs 8.98% for linear FTIC1-a 30.3% relative improvement. • Also critical for 1,5-linked polynaphthalenes with phase-invariant solid-state photoluminescence for thin-film devices. • Serves as a direct comparator to the 3,7-isomer for controlled geometry-property relationship studies.

Molecular Formula C14H10Br2O4
Molecular Weight 402.03 g/mol
CAS No. 59950-04-8
Cat. No. B1425491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
CAS59950-04-8
Molecular FormulaC14H10Br2O4
Molecular Weight402.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)OC)Br)Br
InChIInChI=1S/C14H10Br2O4/c1-19-13(17)9-5-3-8-7(11(9)15)4-6-10(12(8)16)14(18)20-2/h3-6H,1-2H3
InChIKeyAYNJKLGLVWJRJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate Core Properties


Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate (CAS 59950-04-8) is a naphthalene-based dibromo diester with the molecular formula C14H10Br2O4 and a molecular weight of 402.03 g/mol [1]. This compound serves as a strategic precursor in the synthesis of fused-ring electron acceptors and conjugated polymers, where the 1,5-dibromo substitution pattern on the naphthalene core enables specific coupling reactions and influences the final material's optoelectronic properties [2]. Its predicted physical properties include a density of approximately 1.735 g/cm³ and a boiling point of 447.0±40.0 °C [1].

Precursor for nonlinear fused-ring electron acceptors
Enables 1,5-linked polynaphthalene synthesis
Compatible with Suzuki-Miyaura cross-coupling

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate: Substitution Pitfalls


The substitution pattern of bromine atoms on the naphthalene core is a critical determinant of both reaction outcomes and final material performance. Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate cannot be freely substituted with its isomer, dimethyl 3,7-dibromonaphthalene-2,6-dicarboxylate, or with other 1,5-dibromonaphthalene derivatives lacking the 2,6-dicarboxylate groups. The specific 1,5-disubstitution pattern in this compound leads to a nonlinear, kinked molecular geometry upon further functionalization, whereas the 3,7-isomer yields a linear geometry [1]. This fundamental difference in molecular architecture translates directly into quantifiable differences in electron mobility, nanoscale film morphology, and ultimate device efficiency, making generic substitution scientifically invalid for performance-critical applications [1].

Target: 1,5-dibromo diester

Nonlinear core geometry for fused-ring acceptors

1,5-linked polymers may retain PL across phases

Substitute: 3,7-dibromo isomer

Yields linear core; charge transport may differ

2,6-linked analogs may show aggregation-induced spectral shift

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate Performance Evidence


Nonlinear vs. Linear Core Geometry in Organic Solar Cells

In a direct head-to-head comparison, the decacyclic fused-ring electron acceptor FTIC2, synthesized from dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate, was evaluated against its isomer FTIC1, synthesized from dimethyl 3,7-dibromonaphthalene-2,6-dicarboxylate. Both acceptors were incorporated into organic solar cells with the donor polymer PM6. The FTIC2-based device, featuring the nonlinear 1,5-derived core, achieved a power conversion efficiency of 11.7%, significantly outperforming the FTIC1-based device (linear 3,7-derived core) at 8.98% [1].

Device PCE (PM6 blend)
Head-to-head
FTIC2: 11.7%
FTIC1: 8.98%
Reported higher PCE for nonlinear core in tested device
Single-study data; device architecture context
Organic Photovoltaics Non-Fullerene Acceptors Fused-Ring Electron Acceptors

Electron Mobility Enhancement in FTIC2 vs. FTIC1

The FTIC2 acceptor, derived from the target compound, exhibited a higher maximum molar absorptivity and electron mobility compared to its FTIC1 isomer counterpart [1]. Furthermore, when blended with the PM6 donor polymer, the PM6/FTIC2 active layer displayed higher and more balanced hole and electron mobilities than the PM6/FTIC1 blend [1]. This balanced charge transport is a key contributor to the improved photovoltaic performance.

Electron mobility
Head-to-head
FTIC2: higher, balanced transport
FTIC1: lower, less balanced
Reported charge transport context
Qualitative comparison from source
Organic Electronics Charge Transport Acceptor Materials

Optical Property Differentiation: 1,5- vs. 2,6-Linked Polynaphthalenes

In a study comparing polymers synthesized from 1,4-, 1,5-, and 2,6-dibromonaphthalene derivatives, 1,5-linked polynaphthalenes exhibited distinct photoluminescence (PL) behavior compared to their 2,6-linked counterparts. While 2,6-linked polymers showed high quantum efficiencies (φfl = 0.60-0.96) in solution, their thin-film PL spectra shifted to longer wavelengths due to π-interactions from chain stacking [1]. In contrast, 1,5-linked polynaphthalenes maintained PL spectra in thin films that were similar to their solution spectra, indicating reduced inter-chain aggregation [1].

Photoluminescence behavior
Reported
1,5-linked: film PL similar to solution
2,6-linked: red-shift in film
Reduced aggregation-induced spectral shift context
Cross-study comparable
Conjugated Polymers Photoluminescence Optical Materials

Nonlinear vs. Linear Core Geometry: Structural Basis

The use of dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate as an intermediate leads to the nonlinear-shaped FTIC2 acceptor, whereas its 3,7-dibromo isomer yields the linear-shaped FTIC1 [1]. This difference in central core geometry is the root cause of the observed variations in nanoscale morphology, charge transport balance, and overall device performance. The nonlinear core of FTIC2 favorably influences molecular packing in the active layer blend, resulting in superior photovoltaic metrics [1].

Core geometry
Head-to-head
FTIC2: nonlinear
FTIC1: linear
Structure-property relationship context
Geometry directs morphology and performance
Molecular Engineering Structural Isomerism Fused-Ring Systems

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate: Procurement Scenarios


Nonlinear Fused-Ring Electron Acceptors for Organic Photovoltaics

Procurement is scientifically justified for research groups or industrial R&D teams specifically aiming to synthesize nonlinear, decacyclic fused-ring electron acceptors like FTIC2. The quantitative evidence shows that this specific 1,5-dibromo precursor is essential for achieving the nonlinear core geometry, which directly correlates with a 30.3% relative improvement in organic solar cell efficiency (11.7% PCE) compared to devices using the linear isomer FTIC1 (8.98% PCE) derived from the 3,7-dibromo analog [1].

Conjugated Polymers with Reduced Aggregation-Induced Spectral Shifts

This compound is a critical monomer precursor for synthesizing 1,5-linked polynaphthalene derivatives. These materials are differentiated by their ability to maintain consistent photoluminescence spectra between solution and solid-state phases, unlike 2,6-linked analogs which exhibit aggregation-induced spectral red-shifts [2]. This property is valuable for applications where predictable and stable optical output in thin-film devices is paramount.

Structure-Property Relationship Studies in Organic Electronics

This compound is an ideal candidate for fundamental research programs investigating the impact of isomeric core geometry on optoelectronic properties. It serves as a direct comparator to its 3,7-dibromo isomer, dimethyl 3,7-dibromonaphthalene-2,6-dicarboxylate. Using both isomers in parallel synthesis allows for controlled studies that isolate the effect of the 1,5- vs. 3,7-substitution pattern on molecular geometry, charge transport, morphology, and device performance, as demonstrated in published literature [1].

Suzuki-Miyaura Cross-Coupling for Extended π-Conjugated Systems

As a dibromoaryl compound with strategically positioned ester groups, dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate serves as an excellent monomer for Suzuki-Miyaura polycondensation. The 1,5-disubstitution pattern is known to be effective in this reaction, enabling the synthesis of soluble, naphthalene-based conjugated copolymers [3]. This makes it a valuable building block for creating diverse π-conjugated materials beyond the specific examples detailed above.

Application
Selection Property
Validation Focus
Nonlinear fused-ring acceptor synthesis
1,5-dibromo substitution for nonlinear core geometry
Device performance metrics and charge transport balance
Aggregation-resistant conjugated polymers
1,5-linked polynaphthalene backbone
Photoluminescence stability across solution/solid phases
Isomeric core geometry impact studies
Comparative 1,5- vs 3,7-substitution pattern
Morphology, charge transport, and device performance endpoints
Suzuki-Miyaura polycondensation
Dibromoaryl monomer with ester directing groups
Polymer solubility and π-conjugation extension

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.